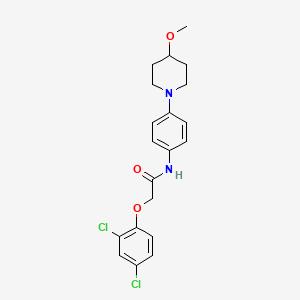
2-(2,4-dichlorophenoxy)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide, also known as JNJ-40411813, is a novel small molecule compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of N-phenylacetamide derivatives and has been synthesized through a multi-step process involving several chemical reactions.
科学的研究の応用
Global Trends and Gaps in 2,4-D Research
A scientometric review highlighted the rapid advancements in toxicology and mutagenicity research related to 2,4-D, revealing that the United States leads in publications with significant contributions also from Canada and China. The study identified a trend toward focusing on occupational risk, neurotoxicity, resistance to herbicides, non-target species, and molecular imprinting, suggesting areas of future research including molecular biology and pesticide degradation studies (Zuanazzi et al., 2020).
Environmental and Human Impact
Research indicates that 2,4-D, widely used in agriculture, can have toxic effects on non-target organisms, including aquatic species and humans, depending on exposure levels and host factors. The presence of 2,4-D in the environment, especially in soil, air, and water, calls for localized mitigation strategies to limit its environmental entry. The variability in sensitivity among species and the need for further studies on prenatal exposure risks have been emphasized, especially with the advent of 2,4-D resistant crops potentially increasing its use and environmental residues (Islam et al., 2017).
Microbial Biodegradation
The review on herbicides based on 2,4-D focused on microbial degradation and the environmental impacts of indiscriminate pesticide use. It underscored the role of microorganisms in remediation processes to mitigate pollution and protect public health. This highlights the significance of understanding microbial interactions with herbicides for developing effective biodegradation strategies (Magnoli et al., 2020).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3/c1-26-17-8-10-24(11-9-17)16-5-3-15(4-6-16)23-20(25)13-27-19-7-2-14(21)12-18(19)22/h2-7,12,17H,8-11,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAZXHALRHQEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2698016.png)
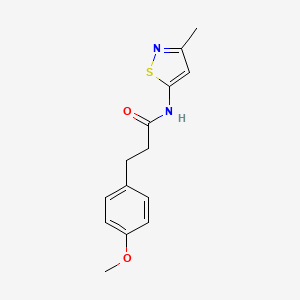
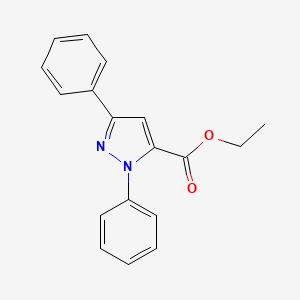


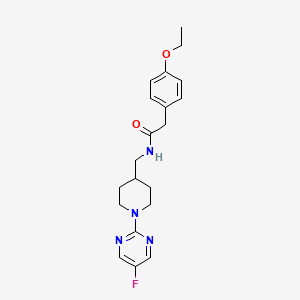


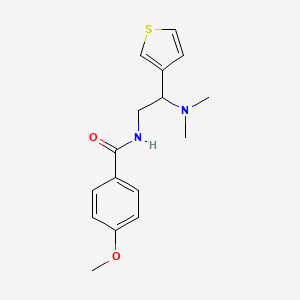
![(E)-N-[(2,6-Dimethoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2698032.png)

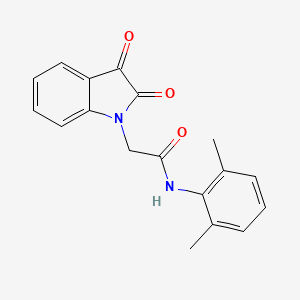
![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2698036.png)
![(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698039.png)